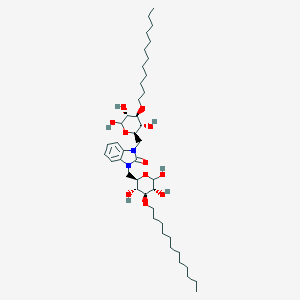

1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one, also known as β-glucanase inhibitor protein (βGIP), is a protein that has been identified in barley seeds. It is a potent inhibitor of β-glucanases, which are enzymes that break down β-glucans, complex carbohydrates found in the cell walls of plants and fungi. βGIP has been found to have a wide range of potential applications in scientific research, particularly in the fields of plant biology and biochemistry.

Mechanism of Action

βGIP inhibits β-glucanases by binding to their active sites and preventing them from breaking down β-glucans. This mechanism of action has been well characterized through a variety of biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.

Biochemical and Physiological Effects

The biochemical and physiological effects of βGIP are largely dependent on the specific context in which it is used. In plant cells, βGIP has been shown to inhibit the activity of β-glucanases and thus affect cell wall metabolism. In animal cells, βGIP has been shown to have potential immunomodulatory effects, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using βGIP in lab experiments is its specificity for β-glucanases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using βGIP is its relatively high cost, which can make large-scale experiments prohibitively expensive.

Future Directions

There are a number of potential future directions for research on βGIP. One area of interest is the development of new methods for synthesizing and purifying the protein, which could help to reduce its cost and make it more accessible to researchers. Another area of interest is the study of βGIP's potential immunomodulatory effects in animal cells, which could have important implications for the development of new therapies for immune-related diseases. Finally, further research is needed to fully understand the role of β-glucanases in plant cell wall metabolism and the potential applications of βGIP in this field.

Synthesis Methods

The synthesis of βGIP involves the extraction and purification of the protein from barley seeds. The protein can be extracted using a variety of methods, including salt extraction, acid extraction, and solvent extraction. After extraction, the protein is purified using techniques such as ion exchange chromatography and gel filtration chromatography.

Scientific Research Applications

βGIP has been used extensively in scientific research, particularly in the fields of plant biology and biochemistry. One of the most important applications of βGIP is in the study of plant cell wall metabolism. By inhibiting β-glucanases, βGIP can be used to study the role of these enzymes in plant cell wall degradation and remodeling.

properties

Molecular Formula |

C43H74N2O11 |

|---|---|

Molecular Weight |

795.1 g/mol |

IUPAC Name |

1,3-bis[[(2R,3R,4S,5R)-4-dodecoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one |

InChI |

InChI=1S/C43H74N2O11/c1-3-5-7-9-11-13-15-17-19-23-27-53-39-35(46)33(55-41(50)37(39)48)29-44-31-25-21-22-26-32(31)45(43(44)52)30-34-36(47)40(38(49)42(51)56-34)54-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26,33-42,46-51H,3-20,23-24,27-30H2,1-2H3/t33-,34-,35-,36-,37-,38-,39+,40+,41?,42?/m1/s1 |

InChI Key |

DVWGURSMJSZBTQ-XZYOSEBMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCCCCCCCCCC)O)O |

SMILES |

CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one](/img/structure/B289988.png)

![2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide](/img/structure/B289989.png)

![11-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinoline](/img/structure/B289990.png)

![Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289992.png)

![Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate](/img/structure/B289993.png)

![11-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinoline](/img/structure/B289994.png)

![11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide](/img/structure/B289996.png)

![Ethyl 2-[[9-(4-methoxyphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate](/img/structure/B289998.png)

![9-(4-Chlorophenyl)-14-phenyl-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289999.png)

![9-(4-Methoxyphenyl)-14-phenyl-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290001.png)

![6-(3,5-Dimethylpyrazol-1-yl)-16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290003.png)

![Ethyl 2-[[16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaen-6-yl]sulfanyl]acetate](/img/structure/B290006.png)

![10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(7H)-thione](/img/structure/B290007.png)

![16-(4-Chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290008.png)